molecular formula C13H25BrO2 B8402095 Ethyl 10-bromoundecanoate

Ethyl 10-bromoundecanoate

Cat. No.: B8402095
M. Wt: 293.24 g/mol
InChI Key: DASLZCOEVBGKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 10-bromodecanoate (CAS 55099-31-5) is a brominated fatty acid ester with the molecular formula C₁₂H₂₃BrO₂ and a molar mass of 279.21 g/mol. It is characterized as an oily liquid with a density of 1.14 g/cm³, a boiling point of 134°C at 3 mmHg, and a refractive index range of 1.460–1.464 . The compound is primarily utilized as a research intermediate in organic synthesis, particularly in alkylation or polymerization reactions. Safety protocols highlight its classification as a Category 2 skin and eye irritant, necessitating protective equipment and proper ventilation during handling .

Properties

Molecular Formula

C13H25BrO2

Molecular Weight

293.24 g/mol

IUPAC Name

ethyl 10-bromoundecanoate

InChI

InChI=1S/C13H25BrO2/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h12H,3-11H2,1-2H3

InChI Key

DASLZCOEVBGKPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCC(C)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles like amines, alkoxides, or iodide ions. Key reactions include:

Iodide substitution
Ethyl 10-bromoundecanoate reacts with sodium iodide in acetone to form ethyl 10-iodoundecanoate. This proceeds via an Sₙ2 mechanism, as shown in analogous reactions with ethyl 10-bromodecanoate .

Conditions :

  • Reflux in acetone for 18 hours

  • Yield: >80% (based on similar bromoesters)

Alkoxy substitution
Treatment with sodium methoxide in methanol replaces bromine with a methoxy group, producing ethyl 10-methoxyundecanoate .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductYield
Basic hydrolysis15% NaOH, reflux10-Bromoundecanoic acid~95%
Acidic hydrolysisHCl (10%), boiling10-Bromoundecanoic acid~90%

Hydrolysis is critical for subsequent reactions of the free acid, such as cyclization or electrolysis .

Cyclization Reactions

After hydrolysis to 10-bromoundecanoic acid, cyclization forms lactones:

Conditions :

  • Potassium carbonate in methyl ethyl ketone

  • Temperature: 80–85°C

  • Yield: 56–97% (chain-length dependent)

This reaction produces an 11-membered lactone, leveraging the bromine’s leaving-group ability.

Electrolysis

The free acid (post-hydrolysis) undergoes Kolbe electrolysis:

TemperatureCurrent DensityMajor ProductYield
50°CLow1,20-Dibromoeicosane54–71%
65°CHighMthis compound*60%

*Requires transesterification with methanol during electrolysis .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents:

Reagents :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether

  • Temperature: 0°C to room temperature

Product : 10-Bromoundecanol
Yield : ~85% (estimated from analogous LiAlH₄ reductions)

Elimination Reactions

Under basic conditions, dehydrohalogenation forms alkenes:

Conditions :

  • Ethanolic potassium hydroxide (6–30%)

  • Temperature: Reflux

Product : 9-Undecenoic acid (via β-elimination)
Yield : 57–93% (dependent on base strength)

Transesterification

The ethyl ester group exchanges with other alcohols:

Example :

  • Methanol with copper-deposited V₂O₅ catalyst

  • Product: Mthis compound

  • Selectivity: >90% (based on similar systems)

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key properties of Ethyl 10-bromodecanoate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Density (g/cm³) Functional Groups Key Applications
Ethyl 10-bromodecanoate C₁₂H₂₃BrO₂ 279.21 134 / 3 1.14 Bromoester (C-10 Br) Organic synthesis intermediate
Ethyl 11-bromoundecanoate C₁₃H₂₅BrO₂ 293.25 Not reported Not reported Bromoester (C-11 Br) Potential alkylation agent
Ethyl 10-undecenoate C₁₃H₂₄O₂ 212.33 Not reported Not reported Ester, alkene (C-10 double bond) Food additives, fragrances
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ 248.75 Not reported Not reported Chloro, ketone, ester Specialty organic synthesis
Methyl 10-bromodecanoate C₁₁H₂₁BrO₂ 265.19 Not reported Not reported Bromoester (methyl ester) Research applications

Key Comparative Analysis

Chain Length and Substituent Position
  • Ethyl 10-bromodecanoate (10-carbon chain, bromine at position 10) vs. Ethyl 11-bromoundecanoate (11-carbon chain, bromine at terminal position): The longer carbon chain in Ethyl 11-bromoundecanoate increases its molecular weight by ~14 g/mol, which may elevate its boiling point and reduce volatility compared to Ethyl 10-bromodecanoate . Terminal bromination in the undecanoate derivative could enhance its utility in synthesizing ω-functionalized polymers.
Functional Group Reactivity
  • Bromo vs. Chloro/Ketone Groups: Ethyl 10-bromodecanoate’s bromine atom is more polarizable than chlorine in Ethyl 10-chloro-10-oxodecanoate, making it more reactive in SN2 substitutions or radical reactions. The latter’s ketone group (C=O) introduces electrophilic reactivity, enabling condensation or nucleophilic addition reactions .
  • Unsaturation in Ethyl 10-undecenoate: The C-10 double bond in Ethyl 10-undecenoate allows for addition reactions (e.g., hydrogenation, epoxidation), distinguishing it from saturated bromoesters. This property makes it valuable in flavor/fragrance industries, as noted by JECFA/FCC standards .
Ester Group Variations
  • Ethyl vs. Methyl Esters: Methyl 10-bromodecanoate has a shorter ester chain, reducing its molecular weight by ~14 g/mol compared to the ethyl analog. Methyl esters generally exhibit lower boiling points and altered solubility profiles, which may influence their selection in solvent-dependent reactions .

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